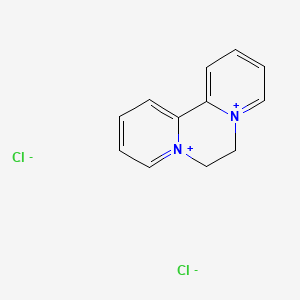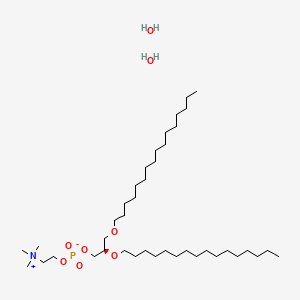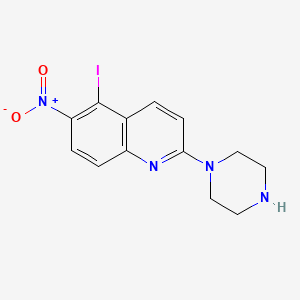
5-Iodo-6-nitro-2-piperazinylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-Iodo-6-nitro-2-piperazinylquinoline involves a multi-step process. One of the reported methods includes the following steps :
Nitration: The starting material, quinoline, undergoes nitration to introduce a nitro group at the 6-position.
Iodination: The nitroquinoline is then subjected to iodination to introduce an iodine atom at the 5-position.
Piperazine Introduction: Finally, the piperazine moiety is introduced at the 2-position through a nucleophilic substitution reaction.
Industrial production methods typically involve optimizing these steps to achieve higher yields and purity. The reaction conditions often include the use of strong acids for nitration, iodine sources for iodination, and suitable solvents and catalysts for the nucleophilic substitution.
Analyse Chemischer Reaktionen
5-Iodo-6-nitro-2-piperazinylquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, to create derivatives of the compound.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include reducing agents like hydrogen gas, nucleophiles like thiols, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Iodo-6-nitro-2-piperazinylquinoline has several scientific research applications :
Chemistry: It is used as a precursor for synthesizing various derivatives for studying structure-activity relationships.
Biology: The compound is employed in binding studies to understand the interaction with serotonin transporters.
Medicine: It serves as a radioligand in imaging studies to visualize serotonin transporters in the brain.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents targeting serotonin transporters.
Wirkmechanismus
The primary mechanism of action of 5-Iodo-6-nitro-2-piperazinylquinoline involves its binding to the serotonin uptake complex . The compound acts as a ligand, selectively binding to serotonin transporters and inhibiting the reuptake of serotonin. This interaction allows for the visualization and study of serotonin transporters in various biological systems.
Vergleich Mit ähnlichen Verbindungen
5-Iodo-6-nitro-2-piperazinylquinoline is unique due to its high selectivity and potency for serotonin transporters. Similar compounds include :
5-Iodo-6-nitroquipazine: Another potent ligand for serotonin transporters, differing mainly in the substitution pattern on the quinoline ring.
6-Nitroquipazine: Lacks the iodine atom but retains the nitro group, showing different binding affinities and selectivity.
5-Methyl-6-nitroquipazine: A derivative with a methyl group instead of an iodine atom, used in similar binding studies.
These compounds highlight the structural variations that can influence the binding affinity and selectivity for serotonin transporters, making this compound a valuable tool in research.
Eigenschaften
Molekularformel |
C13H13IN4O2 |
|---|---|
Molekulargewicht |
384.17 g/mol |
IUPAC-Name |
5-iodo-6-nitro-2-piperazin-1-ylquinoline |
InChI |
InChI=1S/C13H13IN4O2/c14-13-9-1-4-12(17-7-5-15-6-8-17)16-10(9)2-3-11(13)18(19)20/h1-4,15H,5-8H2 |
InChI-Schlüssel |
IRGBJHWMPCBAGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=NC3=C(C=C2)C(=C(C=C3)[N+](=O)[O-])I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


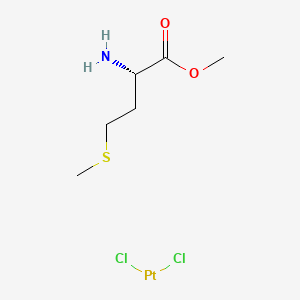
![(1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13816911.png)
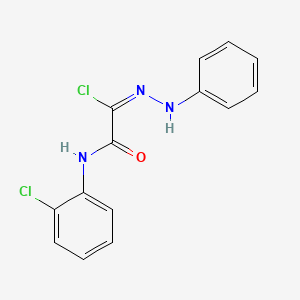
![(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one](/img/structure/B13816927.png)
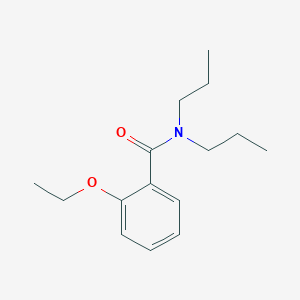
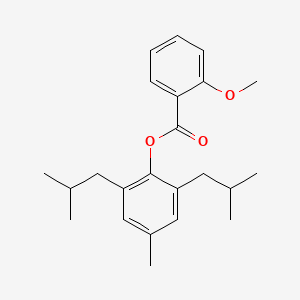
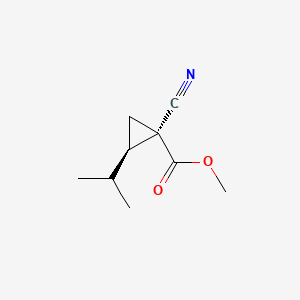

![N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide](/img/structure/B13816969.png)
